molecular formula C9H10BrF B599771 2-Bromo-4-fluoro-1,3,5-trimethylbenzene CAS No. 1580-05-8

2-Bromo-4-fluoro-1,3,5-trimethylbenzene

Cat. No. B599771
CAS RN: 1580-05-8
M. Wt: 217.081
InChI Key: ZFFSUDYUALDHPF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1,3,5-trimethylbenzene, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the chemical formula C9H11BrF, with nine carbon atoms in the structure, with one bromine atom and one fluorine atom replacing the benzene ring of the trialkylbenzene .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is C9H10BrF . The InChI code for this compound is 1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is 217.08 . It appears as a colorless or white to yellow powder or crystals or liquid . It is insoluble in water at 20°C .

Scientific Research Applications

  • Infrared Spectroscopy

    • Field : Applied Sciences
    • Application : The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in the study of infrared spectral data .
    • Method : The research involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT) .
    • Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
  • Palladium-Catalyzed Direct Arylations

    • Field : Organic Chemistry
    • Application : Polyfluoroalkoxy-substituted bromobenzenes have been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
    • Method : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
    • Results : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis and applications of TFMP involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Boron Neutron Capture Therapy

    • Field : Cancer Treatment
    • Application : Arylboronic acid, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in boron neutron capture therapy .
    • Method : The research involves the use of arylboronic acid in feedback control drug transport polymers .
    • Results : This method has been widely used in cancer treatment .
  • Synthesis of Quinazolines

    • Field : Antitumour and Anti-inflammatory Applications
    • Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
    • Method : The research involves the synthesis of quinazolines from 2-bromo-5-fluorobenzonitrile .
    • Results : These quinazolines are used in antitumour and anti-inflammatory applications .
  • Preparation of Janus-type Organoiridium Complex

    • Field : Material Science
    • Application : 2-Bromo-4-fluoropyridine is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
    • Method : The research involves the preparation of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .
    • Results : This method has been used in the synthesis of a bis (pyridine) ligands .
  • Chemical Properties of Trifluoromethylpyridines

    • Field : Agrochemicals and Pharmaceuticals
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis and applications of TFMP involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Boron Neutron Capture Therapy

    • Field : Cancer Treatment
    • Application : Arylboronic acid, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in boron neutron capture therapy .
    • Method : The research involves the use of arylboronic acid in feedback control drug transport polymers .
    • Results : This method has been widely used in cancer treatment .
  • Synthesis of Quinazolines

    • Field : Antitumour and Anti-inflammatory Applications
    • Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
    • Method : The research involves the synthesis of quinazolines from 2-bromo-5-fluorobenzonitrile .
    • Results : These quinazolines are used in antitumour and anti-inflammatory applications .
  • Preparation of Janus-type Organoiridium Complex

    • Field : Material Science
    • Application : 2-Bromo-4-fluoropyridine is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
    • Method : The research involves the preparation of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .
    • Results : This method has been used in the synthesis of a bis (pyridine) ligands .
  • Chemical Properties

    • Field : Chemical Industry
    • Application : 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is a colorless or white to yellow powder or crystals or liquid .
    • Method : It is stored in a sealed, dry room at normal temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-4-fluoro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFSUDYUALDHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1,3,5-trimethylbenzene

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